2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as FMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. FMA is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. However, FMA has unique properties that make it an attractive candidate for scientific research.
Mechanism of Action
The exact mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide also appears to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been found to have antioxidant properties and to modulate the immune system. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One area of interest is the development of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide's effects on other physiological systems, such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide and its potential applications in various research areas.
Synthesis Methods
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrophenol with thiophen-2-ylmethanamine, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 160-162°C.
Scientific Research Applications
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research and neuroscience. In cancer research, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
properties
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-13-5-4-11(9-17)7-14(13)20-10-15(18)16-8-12-3-2-6-21-12/h2-7,9H,8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJSCMQNOHYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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